molecular formula C17H14Cl2N4O2 B4573923 N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4573923
M. Wt: 377.2 g/mol
InChI Key: YHCBGCOPMFNSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O2 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0493811 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bektaş et al. (2010) delves into the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. The synthesis process involved reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant antimicrobial properties against various microorganisms. This research underscores the compound's potential in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Cytotoxic and Antibacterial Activities

Another research effort by Salehi et al. (2016) focused on synthesizing novel β-carboline derivatives possessing a 1,2,3-triazole ring, demonstrating cytotoxicity against cancer cell lines and excellent antibacterial activity. This highlights the compound's utility in cancer research and antibacterial drug development (P. Salehi, K. Babanezhad-Harikandei, M. Bararjanian, A. Al‐Harrasi, Mohammad-Ali Esmaeili, A. Aliahmadi, 2016).

Enzyme Inhibition

Research by Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from triazole and their inhibition effects on enzymes like lipase and α-glucosidase. This study opens avenues for the compound's application in treating diseases related to enzyme dysfunction (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Spectroscopic Properties and Antipathogenic Activity

Limban et al. (2011) synthesized thiourea derivatives, including compounds with dichlorophenyl substituents, characterized by their antipathogenic activity, particularly against strains known for biofilm growth. This research suggests the compound's potential in developing antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-8-11(18)6-7-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCBGCOPMFNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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